REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].CC1[O:8][CH:9]=[CH:10][CH:11]=1.C1[O:14]C1>C1COCC1>[CH3:5][C:4]1[O:8][C:9]([CH2:10][CH2:11][OH:14])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After quenching with saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
the resulting layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation at atmospheric pressure (170–185° C.)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 80.3 mmol | |
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |